molecular formula C15H28BrNO5 B13773512 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate CAS No. 74912-42-8

2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate

Cat. No.: B13773512
CAS No.: 74912-42-8
M. Wt: 382.29 g/mol
InChI Key: JLPOMTDHZCNARV-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate is a chemical compound with the molecular formula C14H25BrNO5 It is characterized by the presence of a bromine atom, a hydroxyl group, a nitro group, and a decanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate typically involves the following steps:

    Esterification: The resulting brominated intermediate is then esterified with decanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 2-bromo-3-oxo-1-methyl-2-nitrobutyl decanoate.

    Reduction: Formation of 2-bromo-3-hydroxy-1-methyl-2-aminobutyl decanoate.

    Substitution: Formation of 2-azido-3-hydroxy-1-methyl-2-nitrobutyl decanoate or 2-thio-3-hydroxy-1-methyl-2-nitrobutyl decanoate.

Scientific Research Applications

2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl acetate
  • 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl hexanoate
  • 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl octanoate

Uniqueness

2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate is unique due to its specific ester group (decanoyl) which imparts distinct physicochemical properties and potential biological activities compared to its analogs with different ester groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

74912-42-8

Molecular Formula

C15H28BrNO5

Molecular Weight

382.29 g/mol

IUPAC Name

(3-bromo-4-hydroxy-3-nitropentan-2-yl) decanoate

InChI

InChI=1S/C15H28BrNO5/c1-4-5-6-7-8-9-10-11-14(19)22-13(3)15(16,12(2)18)17(20)21/h12-13,18H,4-11H2,1-3H3

InChI Key

JLPOMTDHZCNARV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C(C(C)O)([N+](=O)[O-])Br

Origin of Product

United States

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